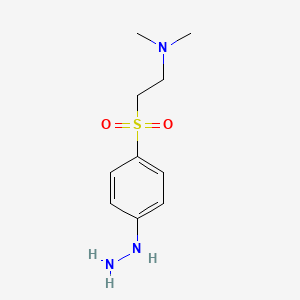
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydrazinyl group attached to a benzene sulfonyl moiety, along with a dimethylethanamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine typically involves the reaction of 4-hydrazinylbenzenesulfonyl chloride with N,N-dimethylethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydrazinylbenzenesulfonyl chloride
- N,N-Dimethylethanamine
- Azo and azoxy derivatives of 4-hydrazinylbenzenesulfonyl compounds
Uniqueness
2-(4-Hydrazinylbenzene-1-sulfonyl)-N,N-dimethylethan-1-amine is unique due to the combination of its hydrazinyl and sulfonyl groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
112826-14-9 |
|---|---|
Molekularformel |
C10H17N3O2S |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
2-(4-hydrazinylphenyl)sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2)7-8-16(14,15)10-5-3-9(12-11)4-6-10/h3-6,12H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
VCIQOIZLPCAFGY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCS(=O)(=O)C1=CC=C(C=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















